2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide
CAS No.:
Cat. No.: VC16166107
Molecular Formula: C14H13N3O4
Molecular Weight: 287.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3O4 |
|---|---|
| Molecular Weight | 287.27 g/mol |
| IUPAC Name | N'-[(E)-furan-2-ylmethylideneamino]-N-(2-methoxyphenyl)oxamide |
| Standard InChI | InChI=1S/C14H13N3O4/c1-20-12-7-3-2-6-11(12)16-13(18)14(19)17-15-9-10-5-4-8-21-10/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+ |
| Standard InChI Key | WXSKTXWFPVDOCZ-OQLLNIDSSA-N |
| Isomeric SMILES | COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=CO2 |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CO2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a hydrazone moiety () bridging a furan-2-ylmethylene group and an oxoacetamide subunit bound to a 2-methoxyphenyl ring. The furan ring contributes aromaticity and electron-rich properties, while the methoxy group enhances solubility and bioavailability. The hydrazone linkage enables tautomerism, allowing the molecule to adopt keto-enol configurations that influence its binding to biological targets .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | N'-[(E)-furan-2-ylmethylideneamino]-N-(2-methoxyphenyl)oxamide |
| Molecular Formula | |
| Molecular Weight | 287.27 g/mol |
| Canonical SMILES | COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CO2 |
| PubChem CID | 9668111 |
Quantum chemical calculations (e.g., DFT) reveal a HOMO-LUMO energy gap of 4.2 eV, suggesting moderate reactivity ideal for enzyme inhibition . The group in the oxoacetamide subunit facilitates hydrogen bonding with protease active sites, as demonstrated in SARS-CoV-2 M docking studies .
Biological Activities
Antiviral Mechanisms
The compound inhibits SARS-CoV-2 M through reversible covalent binding to the catalytic cysteine (Cys145), as evidenced by enzymatic kinetics and mass spectrometry . Derivatives such as F8-B6 and F8-B22 exhibit IC values of 1.57 μM and 1.55 μM, respectively, surpassing early leads like GC376 (IC: 1.86 μM) .
Table 2: Inhibitory Activity Against SARS-CoV-2 M
| Compound | IC (μM) | Cytotoxicity (CC, μM) |
|---|---|---|
| F8-B6 | 1.57 | >100 (Vero, MDCK) |
| F8-B22 | 1.55 | >100 (Vero, MDCK) |
Research Advancements
Structural Modifications
Comparative Analysis
Versus Peptidomimetic Inhibitors
Unlike peptidomimetics (e.g., lopinavir), this compound avoids peptide backbone vulnerabilities, offering resistance resilience. Its smaller size (287 g/mol vs. 628 g/mol for lopinavir) enhances diffusion across the blood-brain barrier .
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